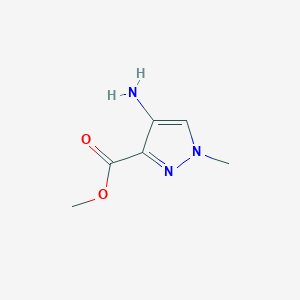

methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOGPSNFKMAOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426903 | |

| Record name | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637336-53-9 | |

| Record name | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a detailed overview of the physicochemical properties, a representative synthesis protocol, and potential biological activities of this compound. The information is intended to support researchers and scientists in its application for drug development and other scientific endeavors.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, providing key data for its handling, characterization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | ChemBK |

| Molar Mass | 155.15 g/mol | ChemBK |

| Melting Point | 99-104 °C | BIOSYNCE[1] |

| Boiling Point | 288.6 ± 20.0 °C at 760 mmHg | BIOSYNCE[1] |

| Density | 1.4 ± 0.1 g/cm³ | BIOSYNCE[1] |

| pKa (Acidity Coefficient) | 1.28 ± 0.10 (Predicted) | BIOSYNCE[1] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide. | BIOSYNCE[1] |

| Appearance | Solid | BIOSYNCE[1] |

| Storage Conditions | 2-8 °C, protect from light | BIOSYNCE[1] |

Synthesis and Experimental Protocols

Representative Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Methodology (Hypothetical)

This protocol is a representative example based on general pyrazole synthesis methodologies.

Step 1: Synthesis of Methyl 3-(dimethylamino)acrylate

-

To a stirred solution of methyl acetoacetate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Nitration

-

Dissolve the crude enaminone from Step 1 in a suitable solvent like acetic anhydride.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclization to form Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

-

Dissolve the nitrated intermediate from Step 2 in a protic solvent such as ethanol or acetic acid.

-

Add methylhydrazine (1.1 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the nitropyrazole derivative.

Step 4: Reduction to this compound

-

Dissolve the methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate from Step 3 in a suitable solvent like ethanol or methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

Biological Activities and Potential Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] this compound is specifically mentioned as having potential applications as a fungicide and as an intermediate in drug synthesis, including for antibiotics and anticancer drugs.[1]

Potential Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds exert their biological effects by acting as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Based on the activities of structurally similar pyrazole derivatives, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

The following diagram illustrates a generalized kinase inhibition pathway that could be targeted by pyrazole derivatives.

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound presents a versatile scaffold for the development of novel therapeutic agents and agrochemicals. Its physicochemical properties are well-defined, and its synthesis can be achieved through established chemical routes. Further investigation into its specific biological targets and mechanisms of action will be crucial for realizing its full potential in drug discovery and development. This guide provides a foundational resource for researchers to build upon in their exploration of this promising compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The guide details predicted spectral data based on the analysis of similar pyrazole derivatives, outlines a thorough experimental protocol for acquiring high-quality NMR spectra, and includes visualizations of the molecular structure and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from analogous pyrazole structures. The numbering convention used for the assignments is illustrated in the chemical structure diagram below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~7.5 | Singlet | 1H |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H |

| N-CH₃ | ~3.8 | Singlet | 3H |

| O-CH₃ | ~3.7 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-4 | ~145 |

| C-5 | ~135 |

| C-3 | ~100 |

| O-CH₃ | ~51 |

| N-CH₃ | ~35 |

Molecular Structure and NMR Workflow

To facilitate a clear understanding of the molecule and the analytical process, the following diagrams have been generated.

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid sample of this compound. The reported melting point for this compound is 99-104 °C.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of exchangeable protons (e.g., NH₂).

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

-

Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Pulse Sequence: A standard one-pulse sequence (e.g., zg30) is typically used.

-

Acquisition Parameters:

-

Number of Scans: 8 to 16 scans are generally sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm is suitable for most organic molecules.

-

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.

-

Pulse Sequence: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30) is commonly used to obtain a spectrum with all carbon signals.

-

Acquisition Parameters:

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

-

Spectral Width (sw): A spectral width of 200-240 ppm is appropriate to cover the typical range of carbon chemical shifts.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

This comprehensive guide provides the necessary information for the successful NMR analysis of this compound, aiding in its structural confirmation and characterization for research and development purposes.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a profound understanding of a molecule's structural integrity and fragmentation behavior under energetic conditions is paramount. This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole of interest in medicinal chemistry. The principles and methodologies detailed herein offer a framework for the structural elucidation of related heterocyclic compounds.

Core Fragmentation Principles of Substituted Pyrazoles

The fragmentation of pyrazole derivatives in mass spectrometry is governed by the stability of the aromatic ring and the nature of its substituents. While specific data for this compound is not extensively published, general fragmentation patterns for pyrazoles have been established. Key fragmentation processes often involve the cleavage of the nitrogen-nitrogen bond, which is influenced by the substitution on the nitrogen atoms.[1] For N-substituted pyrazoles, initial cleavage of the N-N bond is often suppressed.[1][2] Common fragmentation pathways for the pyrazole core include the loss of hydrogen cyanide (HCN) or molecular nitrogen (N₂).[3][4] The presence of functional groups such as amino and carboxylate moieties introduces additional, predictable fragmentation behaviors.

Predicted Fragmentation Pathway

The molecular structure of this compound (C₆H₉N₃O₂, Molecular Weight: 155.15 g/mol ) provides several potential sites for fragmentation under electron ionization (EI) or other high-energy ionization techniques.[5][6] The following sections and the accompanying fragmentation diagram outline the most probable fragmentation pathways.

Initial Ionization and Key Functional Group Cleavages

Upon ionization, the molecular ion [M]⁺• at m/z 155 is formed. The initial fragmentation events are likely to be driven by the loss of stable neutral molecules from the ester and amino functional groups.

-

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in the formation of an acylium ion at m/z 124.

-

Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde from the methyl ester, producing an ion at m/z 125.

-

Alpha-cleavage of the amino group: While less common for primary aromatic amines compared to aliphatic amines, the loss of a hydrogen radical from the amino group could occur, yielding an ion at m/z 154.

Fragmentation of the Pyrazole Ring

Following the initial losses from the substituents, the pyrazole ring itself is expected to fragment. This can occur through several established pathways for pyrazole derivatives:

-

Loss of HCN: The pyrazole ring can lose a molecule of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles.

-

Loss of N₂: Cleavage of the N-N bond and subsequent rearrangement can lead to the expulsion of molecular nitrogen.

Tabulated Summary of Predicted Mass Fragments

The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment | Formula | Description |

| 155 | [M]⁺• | [C₆H₉N₃O₂]⁺• | Molecular Ion |

| 124 | [M - •OCH₃]⁺ | [C₅H₆N₃O]⁺ | Loss of a methoxy radical from the ester |

| 96 | [C₅H₆N₃O - CO]⁺ | [C₄H₆N₃]⁺ | Subsequent loss of carbon monoxide from the m/z 124 fragment |

| 140 | [M - •CH₃]⁺ | [C₅H₆N₃O₂]⁺ | Loss of a methyl radical from the N-methyl group |

| 125 | [M - CH₂O]⁺ | [C₅H₇N₃O]⁺ | Loss of formaldehyde via rearrangement of the methyl ester |

| 69 | [C₄H₆N₃ - HCN]⁺ | [C₃H₅N₂]⁺ | Loss of hydrogen cyanide from the m/z 96 fragment |

Experimental Protocols

While a specific experimental protocol for the title compound is not available, a general methodology for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C

-

Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, fused silica capillary column with a 5% phenylmethylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Data Acquisition: Full scan mode.

Visualizing Fragmentation and Workflow

To better illustrate the predicted fragmentation cascade and the experimental workflow, the following diagrams are provided in the DOT language.

Caption: Predicted major fragmentation pathways.

Caption: GC-MS experimental workflow diagram.

This guide provides a foundational understanding of the theoretical mass spectrometry fragmentation of this compound based on established chemical principles. Experimental verification is essential to confirm these predicted pathways and to fully characterize the fragmentation behavior of this molecule.

References

- 1. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. BiblioBoard [openresearchlibrary.org]

- 5. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

Solubility Profile of Methyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in process chemistry, formulation development, and medicinal chemistry applications. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and outlines a typical workflow for such analyses.

Qualitative Solubility Data

Initial screenings have established the general solubility of this compound in several common organic solvents. While precise quantitative data is not extensively available in the public domain, the compound has been characterized as soluble in polar aprotic and protic solvents and insoluble in water.[1] A summary of the qualitative solubility is presented in Table 1.

| Solvent | CAS Number | Solubility |

| Ethanol | 64-17-5 | Soluble[1] |

| Chloroform | 67-66-3 | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[1] |

| Water | 7732-18-5 | Insoluble[1] |

Table 1. Qualitative solubility of this compound in various solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

C18 HPLC column or other appropriate stationary phase

-

Mobile phase (e.g., a mixture of acetonitrile and water)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining undissolved solid.

-

Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution into the HPLC system.

-

Record the peak area of the analyte.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Workflow for the determination of solubility.

This guide serves as a foundational resource for researchers working with this compound. The provided information on its solubility characteristics and the detailed experimental protocol will aid in the design and execution of experiments, ultimately facilitating its application in drug discovery and development.

References

A Technical Guide to the Discovery of Novel Pyrazole-Based Bioactive Molecules

Introduction: Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their integration into numerous FDA-approved drugs.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib (anti-inflammatory), the kinase inhibitor Crizotinib (anticancer), and Sildenafil (a phosphodiesterase inhibitor).[2][3] The chemical versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired interactions with a wide range of biological targets.[4][5] This adaptability has made pyrazole and its fused heterocyclic variants a focal point in the search for novel therapeutics against cancer, inflammation, and microbial infections.[4][6][7]

This technical guide provides an in-depth overview of the discovery process for novel pyrazole-based bioactive molecules, covering synthesis strategies, key biological activities, detailed experimental protocols, and the overall drug discovery workflow.

Section 1: Synthesis Strategies for Pyrazole Derivatives

The construction of the pyrazole core can be achieved through numerous synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[8]

A foundational and widely used approach is the Knorr cyclocondensation reaction , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] A variation of this, the Claisen-Schmidt condensation , is often used to first synthesize α,β-unsaturated ketones (chalcones) from aldehydes and ketones, which are then cyclized with hydrazine to form pyrazolines.[3][9] These pyrazolines can subsequently be oxidized to the aromatic pyrazole ring.[8] Modern advancements have also introduced microwave-assisted protocols to accelerate these reactions, often leading to higher yields in shorter timeframes.[3][10]

A generalized workflow for a common two-step synthesis is visualized below.

Caption: Generalized workflow for the synthesis of pyrazole derivatives.

Section 2: Core Bioactivities and Mechanisms of Action

Pyrazole derivatives exhibit a remarkable range of biological activities, primarily centered on anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[9] The COX-2 enzyme is inducible and its expression increases significantly at sites of inflammation, where it catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key inflammatory mediators.[9][11] By selectively blocking COX-2 over the constitutively expressed COX-1 isoform, which is involved in physiological functions like maintaining the gastrointestinal lining, these pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][11] Other reported anti-inflammatory mechanisms include the modulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of 5-lipoxygenase (5-LOX).[6][11]

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Table 1: Anti-inflammatory Activity of Novel Pyrazole Derivatives

| Derivative Description | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 µM | >86.9 | [6] |

| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 µM | >66.6 | [6] |

| Hybrid pyrazole analogue (5u) | COX-2 | 1.79 µM | 72.73 | [12] |

| Hybrid pyrazole analogue (5s) | COX-2 | 2.51 µM | 65.75 | [12] |

| 1,5-Diaryl pyrazole | COX-2 / 5-LOX | - | - |[11] |

Anticancer Activity

The anticancer potential of pyrazole derivatives is multifaceted, stemming from their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and angiogenesis.[4][13] Many pyrazole-based compounds function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), thereby disrupting signaling pathways that drive tumor growth.[4][14] Another significant mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][15] Furthermore, some derivatives have been shown to bind directly to DNA or induce apoptosis through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4][10]

Caption: Diverse mechanisms of anticancer action for pyrazole derivatives.

Table 2: Anticancer Activity of Novel Pyrazole Derivatives

| Derivative Description | Target / Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrazole-containing isolongifolanone | MCF-7 | 5.21 µM | [4] |

| Indole-pyrazole hybrid (34) | CDK2 | 0.095 µM | [4] |

| Pyrazole-diamine derivative (11) | CDK2 | 0.45 µM | [10] |

| Pyrazole-diamine derivative (6) | CDK2 | 0.46 µM | [10] |

| Pyrazole-diamine derivative (5) | MCF-7 | 8.03 µM | [10] |

| Pyrazole chalcone (111c) | MCF-7 / HeLa | - |[15] |

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their potential as antibacterial and antifungal agents. These compounds can serve as scaffolds for developing new drugs to combat resistant microbial strains. The specific mechanisms of action are varied and less universally defined than their anticancer or anti-inflammatory roles, but they represent a promising area of research.

Table 3: Antimicrobial Activity of Novel Pyrazole Derivatives

| Derivative Description | Organism(s) | MIC Value | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | As low as 4 µg/mL | - |

| Imidazo-pyridine substituted pyrazole | Gram-positive & Gram-negative strains | <1 µg/mL | - |

| 1,3-diphenyl pyrazoles | S. aureus, E. coli | 1–8 µg/mL | - |

Section 3: Key Experimental Protocols

The discovery and validation of bioactive pyrazole molecules rely on a suite of standardized experimental procedures.

Protocol 3.1: General Synthesis of Pyrazole Derivatives (via Chalcone Intermediate)

This protocol outlines a conventional method for synthesizing pyrazole derivatives.[3]

-

Chalcone Synthesis: Dissolve an appropriate substituted acetophenone (1 eq.) and a substituted benzaldehyde (1 eq.) in ethanol. Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise. Stir the mixture at room temperature for several hours until a precipitate forms. Monitor the reaction via Thin Layer Chromatography (TLC). Filter the resulting solid, wash with cold ethanol, and dry to yield the chalcone intermediate.

-

Cyclization: Reflux a mixture of the synthesized chalcone (1 eq.) and hydrazine hydrate (or a substituted hydrazine, ~1.2 eq.) in glacial acetic acid or ethanol for 6-8 hours.

-

Purification: After cooling, pour the reaction mixture into ice-cold water. Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[18][19]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[16][18] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16][18]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3.3: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.[20][21][22]

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of co-factors (Heme, L-epinephrine), purified COX-1 (ovine) and COX-2 (human recombinant) enzymes, and the substrate (arachidonic acid).[20][21]

-

Assay Setup: In a 96-well plate, set up background, 100% initial activity, and inhibitor wells.

-

Inhibitor Pre-incubation: To the inhibitor wells, add assay buffer, heme, the specific enzyme (COX-1 or COX-2), and the test pyrazole compound dissolved in DMSO. Pre-incubate at 37°C for 10-15 minutes.[12][20]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the background controls.

-

Detection: The peroxidase activity is measured colorimetrically or fluorometrically. For a colorimetric assay, monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at ~590 nm.[21] For a fluorometric assay, detect the generation of prostaglandin G2 using a specific probe (Ex/Em = 535/587 nm).[23]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the 100% activity control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Protocol 3.4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[25] Dilute this suspension to the final required inoculum concentration (typically ~5 x 10⁵ CFU/mL).[24]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[25][26]

-

Inoculation: Add a defined volume of the prepared bacterial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[24][27]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

Section 4: A Generalized Drug Discovery Workflow

The path from initial concept to a potential drug candidate is a systematic, multi-stage process. For heterocyclic compounds like pyrazoles, this workflow integrates chemical synthesis with extensive biological and computational evaluation.[28][29]

Caption: A generalized workflow for pyrazole-based drug discovery.

Conclusion

The pyrazole scaffold remains a highly privileged and versatile core in modern drug discovery. Its derivatives have shown significant promise as anti-inflammatory, anticancer, and antimicrobial agents, driven by their ability to interact with a diverse set of biological targets. The continuous development of innovative and efficient synthetic methodologies, including multicomponent and microwave-assisted reactions, allows for the rapid generation of extensive chemical libraries for screening.[10][28][30] Future research will likely focus on the design of pyrazole-based hybrid molecules that combine multiple pharmacophores to achieve dual-targeting capabilities, potentially leading to more effective therapies with improved safety profiles.[6][11] The integration of computational tools for in silico screening and pharmacokinetic prediction will further accelerate the identification of promising new pyrazole-based drug candidates.[29]

References

- 1. benchchem.com [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. dovepress.com [dovepress.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assaygenie.com [assaygenie.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. benchchem.com [benchchem.com]

- 26. protocols.io [protocols.io]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Exploring the Chemical Space of Substituted Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This privileged framework offers synthetic tractability and the ability to form key interactions with various biological targets, particularly protein kinases.[1] This technical guide provides a comprehensive exploration of the chemical space of substituted aminopyrazoles. It covers fundamental synthetic strategies, details structure-activity relationships (SAR), and presents a case study on their application as kinase inhibitors. Included are detailed experimental protocols and quantitative data to serve as a practical resource for researchers in drug discovery and development.

The Aminopyrazole Core: Synthesis and Functionalization

The versatility of the aminopyrazole scaffold stems from its accessible synthesis and the potential for substitution at multiple positions, allowing for fine-tuning of physicochemical and pharmacological properties.

Core Synthesis Strategies

The most common and robust method for synthesizing the 3(5)-aminopyrazole core is the condensation of a hydrazine with a β-ketonitrile.[3][4] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization.[4] The regioselectivity of the reaction (yielding the 3-amino vs. 5-amino isomer) can be controlled by reaction conditions; kinetic control (basic conditions, low temperature) often favors the 3-substituted product, while thermodynamic control (neutral conditions, elevated temperature) favors the 5-substituted isomer.[5]

Other synthetic routes include the ring transformation of isoxazoles and reactions involving hydrazonoyl halides.[3][4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and functionalization of an aminopyrazole core, a common starting point for building a diverse chemical library.

Example Experimental Protocol: Synthesis of 3-Amino-5-methyl-1H-pyrazole

This protocol is a representative example of the condensation reaction between a β-ketonitrile and hydrazine.

-

Reagents & Setup:

-

3-Oxobutanenitrile (Acetoacetonitrile) (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve 3-oxobutanenitrile in ethanol in the round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 3-amino-5-methyl-1H-pyrazole product.

-

-

Purification & Characterization:

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Structure-Activity Relationships (SAR) as Kinase Inhibitors

Aminopyrazoles are particularly prominent as scaffolds for protein kinase inhibitors.[1] The pyrazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, while substitutions at other positions explore various pockets within the ATP-binding site to enhance potency and selectivity.

Key Substitution Points and Their Influence

The following diagram illustrates the key positions on the aminopyrazole scaffold and their general role in modulating kinase inhibitory activity.

Quantitative SAR Data for Aminopyrazole-Based Kinase Inhibitors

The following table summarizes representative SAR data for aminopyrazole derivatives targeting different kinases. This illustrates how modifications to the core scaffold impact potency and selectivity.

| Compound ID | Scaffold Type | R1 (N1-substituent) | R4 (C4-substituent) | Target Kinase | IC₅₀ (nM) | Reference |

| SR-3576 | 3-Aminopyrazole | Phenyl | H | JNK3 | 7 | [6][7] |

| SR-3576 | 3-Aminopyrazole | Phenyl | H | p38α | >20,000 | [6] |

| Analog 35 | 4-Aminopyrazole | (Varies) | 1,3-aminobenzylamine | CDK14 | <1 | [8] |

| Analog 36 | 4-Aminopyrazole | (Varies) | 1,4-aminopiperidine | CDK14 | <1 | [8] |

| FMF-04-159-2 | 4-Aminopyrazole | (Complex) | Acrylamide | CDK14 | 39.6 (cellular) | [8] |

| FMF-04-159-2 | 4-Aminopyrazole | (Complex) | Acrylamide | CDK2 | 256 (cellular) | [8] |

| Analog 24 | 3-Aminopyrazole | (Complex) | H | CDK2 | 14 | [9] |

| Analog 24 | 3-Aminopyrazole | (Complex) | H | CDK5 | 11 | [9] |

This table is a synthesized representation of data from multiple sources to illustrate SAR principles.

Case Study: Aminopyrazoles as JAK Inhibitors

The Janus kinase (JAK) family of tyrosine kinases is a critical component of cytokine signaling, and its dysregulation is implicated in autoimmune diseases and cancers.[10][11] Aminopyrazole-based compounds have been successfully developed as potent JAK inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors from the cell membrane to the nucleus.[11][12] The pathway involves three main components: a cell-surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[10][11]

The binding of a cytokine to its receptor brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[12][13] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[12] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and activate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[10]

Experimental Protocols: In Vitro Kinase Assay

Evaluating the potency of newly synthesized aminopyrazoles requires robust and quantitative biological assays. An in vitro kinase assay is a fundamental experiment to determine a compound's half-maximal inhibitory concentration (IC₅₀).

General Workflow for an In Vitro Kinase Assay

Modern kinase assays are often performed in a high-throughput format using non-radiometric methods, such as those based on fluorescence resonance energy transfer (TR-FRET) or luminescence (e.g., ADP-Glo).[14][15] The general principle is to measure the consumption of ATP or the generation of ADP, which is directly proportional to kinase activity.[15][16]

Detailed Protocol: ADP-Glo™ Kinase Assay (Synthesized Example)

This protocol outlines the steps for determining a compound's IC₅₀ value against a target kinase.

-

Reagent Preparation:

-

Test Compound: Prepare a 10-point, 4-fold serial dilution of the aminopyrazole inhibitor in 100% DMSO. Subsequently, create a 4x working solution by diluting this series in the appropriate kinase buffer.

-

Kinase: Dilute the target kinase (e.g., JAK2) to a 2x working concentration in kinase buffer.

-

Substrate/ATP: Prepare a 2x working solution containing the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for the target kinase.

-

-

Kinase Reaction (10 µL Volume):

-

To the wells of a white, 384-well microplate, add 2.5 µL of the 4x test compound dilutions. For control wells, add 2.5 µL of buffer with DMSO (high activity) or a known potent inhibitor (background).

-

Add 5 µL of the 2x Kinase solution to all wells.

-

Cover the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme equilibration.

-

Initiate the kinase reaction by adding 2.5 µL of the 2x Substrate/ATP solution.

-

Mix and incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to all wells. This step simultaneously stops the reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.[16]

-

Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[16]

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a compatible plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[16]

-

Calculate the percent inhibition for each compound concentration relative to the high activity (DMSO only) and background controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter variable slope model to determine the IC₅₀ value.

-

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of N-Methylated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry and materials science. The regioselective introduction of a methyl group onto one of the two nitrogen atoms (N1 or N2) of the pyrazole ring is a critical step in the synthesis of numerous pharmaceuticals and functional materials, as the position of the methyl group can significantly influence the molecule's biological activity and physical properties. However, the similar nucleophilicity of the two adjacent nitrogen atoms in unsymmetrically substituted pyrazoles often leads to the formation of regioisomeric mixtures, posing significant purification challenges.[1][2] This document provides detailed application notes and experimental protocols for the regioselective synthesis of N-methylated pyrazoles, with a focus on modern, highly selective methods.

Methods for Regioselective N-Methylation

Several strategies have been developed to control the regioselectivity of pyrazole N-methylation. These can be broadly categorized as:

-

Sterically-Driven N1-Alkylation: This approach utilizes bulky alkylating agents that preferentially react at the less sterically hindered N1 position.

-

Solvent-Controlled Regioselectivity: The choice of solvent can influence the reaction outcome in the condensation of 1,3-dicarbonyl compounds with methylhydrazine.

-

Substituent-Directed Synthesis: The electronic and steric nature of substituents on the pyrazole ring can direct the incoming methyl group to a specific nitrogen atom.

-

Catalytic Methods: The use of specific catalysts can favor the formation of one regioisomer over the other.

This document will focus on a highly effective and recently developed method utilizing sterically hindered α-halomethylsilanes for N1-selective methylation.

N1-Selective Methylation using α-Halomethylsilanes

A robust and highly regioselective method for the N1-methylation of pyrazoles employs sterically bulky α-halomethylsilanes as "masked" methylating reagents.[1][3][4][5][6] This two-step, one-pot procedure involves an initial N-alkylation with the bulky silane, followed by a protodesilylation to reveal the N-methyl group. The steric bulk of the α-halomethylsilane dramatically favors alkylation at the more accessible N1 position, leading to excellent regioselectivity.[1][3][4][5][6]

Logical Workflow for N1-Selective Methylation

Caption: Workflow for N1-selective methylation using α-halomethylsilanes.

Quantitative Data Summary

The use of (chloromethyl)triisopropoxysilane as a masked methylating agent provides excellent N1 selectivity across a range of pyrazole substrates.[1][3]

| Substrate (3-substituent) | Regioisomeric Ratio (N1:N2) | Isolated Yield (%) |

| 3-(4-fluorophenyl)-1H-pyrazole | 93:7 | 64 |

| 3-phenyl-1H-pyrazole | >99:1 | 58 |

| 3-(o-tolyl)-1H-pyrazole | >99:1 | 67 |

| 3-(pyridin-2-yl)-1H-pyrazole | >99:1 | >70 |

| 3,5-dimethyl-1H-pyrazole | >99:1 | >70 |

| 4-bromo-3-phenyl-1H-pyrazole | 93:7 | - |

| 4-bromo-3-(p-tolyl)-1H-pyrazole | 93:7 | 67 |

Data sourced from The Journal of Organic Chemistry, 2024.[1][7]

Experimental Protocol: N1-Selective Methylation of 3-(4-fluorophenyl)-1H-pyrazole

This protocol is adapted from a published procedure.[7]

Materials:

-

3-(4-fluorophenyl)-1H-pyrazole

-

Dimethyl sulfoxide (DMSO)

-

Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.91 M in THF)

-

(Chloromethyl)triisopropoxysilane

-

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

-

Water (H₂O)

-

Heptanes

-

Isopropyl acetate (i-PrOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (NaCl)

Equipment:

-

20 mL vial with a screw cap

-

Magnetic stir bar

-

Heating block or oil bath

-

Standard laboratory glassware for workup and purification

-

Flash chromatography system

Reaction Pathway

Caption: Reaction scheme for N1-methylation of 3-(4-fluorophenyl)-1H-pyrazole.

Procedure:

Part 1: N-Alkylation

-

To a 20 mL screw-cap vial equipped with a magnetic stir bar, add 3-(4-fluorophenyl)-1H-pyrazole (1.0 equiv., e.g., 1.54 mmol, 0.250 g).

-

Add dimethyl sulfoxide (10 mL/g of pyrazole, e.g., 2.5 mL).

-

Add potassium bis(trimethylsilyl)amide solution (1.5 equiv., e.g., 2.31 mmol).

-

Place the vial in a preheated aluminum block or oil bath at 60 °C and stir for 30 minutes.

-

To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv., e.g., 2.31 mmol).

-

Continue stirring at 60 °C. The reaction progress can be monitored by HPLC-MS, with the formation of the silylated intermediate typically complete within 2 hours.[1]

Part 2: Protodesilylation

-

After the N-alkylation is complete (e.g., after 22 hours for robust completion, though 2 hours may suffice), add water (10 volumes relative to the starting pyrazole mass, e.g., 2.5 mL) to the reaction mixture.[1]

-

Add tetrabutylammonium fluoride (TBAF) solution (2.0 equiv., e.g., 3.08 mmol).

-

Continue stirring at 60 °C for approximately 4 hours to ensure complete conversion to the N-methylated product.[1]

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with isopropyl acetate (e.g., 3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of isopropyl acetate in heptanes (e.g., 0 to 20% i-PrOAc/heptanes) to afford the pure 1-methyl-3-(4-fluorophenyl)-1H-pyrazole.[7]

Other Regioselective Methods

While the α-halomethylsilane method is highly effective for N1-methylation, other strategies exist and may be preferable depending on the desired regioisomer or substrate.

-

Knorr Pyrazole Synthesis and its Modifications: The condensation of 1,3-dicarbonyl compounds with methylhydrazine is a classical approach. The regioselectivity can be poor, but the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity.[8][9]

-

Magnesium-Catalyzed N2-Alkylation: A method for the highly regioselective N2-alkylation of 3-substituted pyrazoles has been developed using magnesium bromide as a catalyst with α-bromoacetates and acetamides as alkylating agents, affording N2-alkylated products with high regioselectivities (76:24 to 99:1).[10]

-

Synthesis from N-Arylhydrazones and Nitroolefins: This method provides a regioselective route to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles.[11]

-

One-Pot Synthesis of Phenylaminopyrazoles: A one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines can yield N1-substituted pyrazoles with high regio- and chemo-selectivity.[12]

Conclusion

The regioselective synthesis of N-methylated pyrazoles is a critical challenge in synthetic chemistry with significant implications for drug discovery and development. The presented application notes and protocols, particularly the highly N1-selective method using α-halomethylsilanes, provide researchers with powerful tools to access specific pyrazole regioisomers with high purity and in good yields. The choice of synthetic strategy should be guided by the desired regioisomer, the nature of the pyrazole substrate, and the availability of reagents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Multicomponent Synthesis of Pyrazoles

Introduction

Pyrazoles are a prominent class of N-heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials.[2][4][5][6] This approach offers significant advantages over traditional multi-step syntheses by minimizing waste, reducing reaction times, and simplifying experimental procedures, aligning with the principles of green chemistry.[5][6] This document provides an overview of common multicomponent strategies for pyrazole synthesis and detailed experimental protocols.

Overview of Multicomponent Strategies for Pyrazole Synthesis

The synthesis of the pyrazole core via multicomponent reactions typically involves the condensation of a hydrazine or its derivative with a 1,3-dielectrophilic species, which can be pre-formed or generated in situ from various starting materials.[3] Both three-component and four-component reactions are widely employed.

Three-Component Reactions:

A common approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[1] Variations of this method include the use of diazo compounds or tosyl hydrazones in place of simple hydrazines.[1][7] Other three-component strategies utilize different building blocks, such as enaminones, alkynes, and aryl hydrazine hydrochlorides, to construct the pyrazole ring.[2] A p-toluenesulfonic acid (p-TsOH)-catalyzed one-pot condensation of cyclic β-diketones, arylglyoxals, and arylhydrazones is another effective method.[8]

Four-Component Reactions:

Four-component reactions for pyrazole synthesis often lead to the formation of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.[4][5][9][10] A prevalent method involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[2][5][10] These reactions can be performed under various conditions, including catalyst-free, with base catalysis, or using green catalysts in aqueous media.[2][5][11]

Experimental Workflow for Multicomponent Pyrazole Synthesis

The general workflow for a one-pot multicomponent synthesis of pyrazoles is depicted below. This process is characterized by its operational simplicity, where all reactants are combined in a single reaction vessel, and the product is isolated after a simple work-up procedure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]

- 9. mdpi.com [mdpi.com]

- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Pyrazole Libraries using Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic scaffold. Its constituent pyrazole core is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of a reactive primary amine and a modifiable ester group makes this molecule an ideal starting point for the generation of diverse chemical libraries. Solid-phase synthesis offers a powerful platform for the rapid and efficient construction of such libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.

These application notes provide a comprehensive guide to the utilization of this compound in solid-phase organic synthesis (SPOS) to generate libraries of N-acylated and N-sulfonylated pyrazole derivatives. The protocols detailed herein are designed to be adaptable for high-throughput synthesis and purification.

Application Notes

Overview of the Solid-Phase Strategy

The general strategy involves the immobilization of the this compound scaffold onto a solid support via its 4-amino group. Once anchored to the resin, the scaffold can be subjected to a variety of chemical transformations. The primary focus of these protocols is the derivatization of the immobilized amino group to generate diverse amide and sulfonamide libraries. The final products are then cleaved from the solid support for purification and characterization.

Resin and Linker Selection

The choice of resin and linker is critical for the successful solid-phase synthesis. For the immobilization of an amine and subsequent cleavage to yield a secondary amine derivative, several options are available:

-

2-Chlorotrityl chloride (2-CTC) Resin: This acid-labile resin is ideal for immobilizing primary amines. The linkage is stable to a wide range of reaction conditions, and the final product can be cleaved under mild acidic conditions, which helps to preserve sensitive functional groups.

-

Aldehyde Resins (e.g., Benzaldehyde Resin): Immobilization can be achieved via reductive amination.[1] This forms a stable secondary amine linkage to the resin. Cleavage from such a linker typically requires strong acidic conditions.

For the protocols outlined below, 2-Chlorotrityl chloride resin is selected due to its versatility and mild cleavage conditions.

On-Resin Chemical Modifications

With the pyrazole scaffold attached to the solid support, the now secondary amine can be readily functionalized. Common transformations include:

-

Acylation: Formation of amide bonds using carboxylic acids, acid chlorides, or acid anhydrides. Standard peptide coupling reagents such as HBTU, HATU, or DIC can be employed for carboxylic acid coupling.[2]

-

Sulfonylation: Formation of sulfonamides using sulfonyl chlorides in the presence of a non-nucleophilic base.[3]

These reactions are generally high-yielding on solid supports, and excess reagents can be easily washed away.

Cleavage from the Solid Support

The final step is the cleavage of the desired molecule from the resin. The choice of cleavage cocktail depends on the resin and the chemical nature of the synthesized compound. For 2-CTC resin, a mild solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically sufficient.[4] Scavengers may be added to the cleavage cocktail to protect sensitive functional groups from reactive species generated during cleavage.[5][6]

Experimental Protocols

Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the pyrazole scaffold onto the solid support.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0-1.6 mmol/g)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DCM.

-

Dissolve this compound (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM.

-

Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

-

Drain the reaction solution.

-

To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

-

Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

The loading efficiency can be determined by cleaving a small amount of resin and quantifying the released product by UV-Vis spectroscopy or LC-MS.

General Protocol for On-Resin Acylation

This protocol describes the formation of an amide bond on the resin-bound pyrazole.

Materials:

-

Pyrazole-loaded resin

-

Carboxylic acid (3 equivalents)

-

HBTU (3 equivalents)

-

DIPEA (6 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the pyrazole-loaded resin in DMF (10 mL/g of resin) for 30 minutes.

-

Drain the DMF.

-

In a separate vial, pre-activate the carboxylic acid by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated carboxylic acid solution to the resin.

-

Agitate the mixture at room temperature for 2 hours.

-

Drain the reaction solution.

-

Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum or proceed to the next step.

General Protocol for On-Resin Sulfonylation

This protocol describes the formation of a sulfonamide on the resin-bound pyrazole.

Materials:

-

Pyrazole-loaded resin

-

Sulfonyl chloride (3 equivalents)

-

DIPEA (5 equivalents)

-

DCM

Procedure:

-

Swell the pyrazole-loaded resin in DCM (10 mL/g of resin) for 30 minutes.

-

Drain the DCM.

-

Dissolve the sulfonyl chloride and DIPEA in DCM.

-

Add the solution to the resin.

-

Agitate the mixture at room temperature for 3 hours.

-

Drain the reaction solution.

-

Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

Cleavage of the Final Product from the Resin

This protocol describes the release of the final compound from the 2-CTC resin.

Materials:

-

Dry, derivatized resin

-

Cleavage cocktail: 20% Trifluoroacetic acid (TFA) in DCM

-

Methanol

-

Diethyl ether, cold

Procedure:

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail (10 mL/g of resin) and agitate gently for 30 minutes at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

-

Evaporate the filtrate to a small volume under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Isolate the product by centrifugation or filtration and dry under vacuum.

-

Purify the crude product by an appropriate method (e.g., HPLC).

Data Presentation

The following tables present hypothetical data for the synthesis of a small library of pyrazole derivatives based on the protocols described above.

Table 1: Loading Efficiency of Pyrazole Scaffold

| Resin Type | Initial Loading (mmol/g) | Scaffold | Loading Efficiency (%) | Final Loading (mmol/g) |

| 2-Chlorotrityl chloride | 1.2 | This compound | ~90% | ~1.08 |

Table 2: Synthesis of a Representative Pyrazole Library

| Compound ID | R-Group (Acyl/Sulfonyl) | Reaction Type | Crude Yield (%) | Purity by LC-MS (%) |

| PZ-01 | Benzoyl | Acylation | 85 | 92 |

| PZ-02 | Acetyl | Acylation | 91 | 95 |

| PZ-03 | Phenylsulfonyl | Sulfonylation | 82 | 90 |

| PZ-04 | Tosyl | Sulfonylation | 88 | 94 |

Visualizations

Overall Workflow for Solid-Phase Synthesis

Caption: General workflow for the solid-phase synthesis of pyrazole derivatives.

Chemical Pathway on Solid Support

Caption: On-resin chemical transformations for pyrazole library synthesis.

References

Application Notes: Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a Scaffold for Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold in the design and synthesis of potent kinase inhibitors. This privileged scaffold has demonstrated significant potential in the development of targeted therapies for various diseases, particularly in oncology.

Introduction

The pyrazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with the ATP-binding site of various kinases.[1][2] The specific substitution pattern of this compound offers a versatile platform for generating libraries of kinase inhibitors with high potency and selectivity. The amino group at the 4-position serves as a crucial attachment point for various heterocyclic systems that can interact with the hinge region of the kinase, while the carboxylate at the 3-position can be modified to interact with the solvent-exposed region or to modulate the physicochemical properties of the compound. The methyl group on the pyrazole nitrogen can enhance metabolic stability and brain penetration.[3]

Key Kinase Targets and Therapeutic Areas

Derivatives of the 4-amino-1H-pyrazole-3-carboxamide scaffold have shown remarkable inhibitory activity against several key kinase families implicated in cancer and other diseases.[4] Notable targets include:

-

Fms-like Tyrosine Kinase 3 (FLT3): A critical target in Acute Myeloid Leukemia (AML).[1][4][5] Mutations in FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis.[1]

-

Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, making them attractive targets for cancer therapy.[1][4]

-

Janus Kinases (JAKs): Key mediators of cytokine signaling, involved in inflammatory diseases and hematological malignancies.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative compounds derived from the 4-amino-1H-pyrazole-3-carboxamide scaffold against key kinase targets.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50/GI50) | Reference |

| Compound 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 nM | [1][5] |

| CDK2 | 0.719 | - | - | [1] | |

| CDK4 | 0.770 | - | - | [1] | |

| FN-1501 | FLT3 | 2.33 | MV4-11 (AML) | 8 nM | [1][4] |

| CDK2 | 1.02 | - | - | [1] | |

| CDK4 | 0.39 | - | - | [1] | |

| CDK6 | - | - | - | [4] | |

| Compound 3f | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 | µM range | |

| JAK2 | 2.2 | ||||

| JAK3 | 3.5 | ||||

| Compound 11b | JAK1 | - | HEL, K562 | 0.35 µM, 0.37 µM |

Experimental Protocols

General Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives

This protocol describes a general synthetic route for the preparation of kinase inhibitors based on the 4-amino-1H-pyrazole-3-carboxamide scaffold, adapted from the literature.[1][6]

Step 1: Amide Coupling

-

Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in a suitable solvent such as THF.

-

Add DMF (catalytic amount) and oxalyl chloride at 0 °C.

-